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Compound of Interest

Compound Name: 4,4 4"-Nitrilotribenzoic acid

Cat. No.: B1425181

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and applications of 4,4',4"-Nitrilotribenzoic acid (CAS 118996-38-6).
Particular focus is given to its role as a versatile building block in the development of Metal-
Organic Frameworks (MOFs) with applications in catalysis and biomedicine.

Core Compound Properties

4,4' 4"-Nitrilotribenzoic acid, also known as 4,4',4"-Tricarboxytriphenylamine, is a tripodal
organic ligand that has garnered significant interest in materials science and coordination
chemistry. Its rigid, C3-symmetric structure makes it an excellent candidate for the construction
of highly ordered, porous materials.

Physicochemical Data

The following tables summarize the key physicochemical properties of 4,4',4"-Nitrilotribenzoic
acid. It is important to note that some of these values are predicted and experimental data may
vary.
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Identifier Value Source
CAS Number 118996-38-6 [11[2][3]
Molecular Formula C21H15NOe [1]
Molecular Weight 377.35 g/mol [4]
IUPAC Name 4,4' 4"-nitrilotribenzoic acid [2]
4,4" 4"-Nitrilotrisbenzoic acid,
s A [112]
nonyms
ynony Tricarboxytriphenylamine,
HsNTB, HsTCA
Appearance White to off-white solid [2]
Property Value Notes
] ] ] Data not found in searched
Melting Point Not available )
literature.
Boiling Point 690.0 £ 50.0 °C Predicted value.[1]
Density 1.461 + 0.06 g/cm?3 Predicted value.[1]
pKa 3.78+0.10 Predicted value.[1]
- Soluble in polar organic
Solubility [2]

solvents (e.g., DMF, DMSO).

Spectroscopic Data

Spectroscopic data for 4,4',4"-Nitrilotribenzoic acid is available from various commercial
suppliers and in the literature. This data is crucial for confirming the identity and purity of the
compound.
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Technique Availability

1H NMR Available

13C NMR Available

Mass Spectrometry (MS) Available

Infrared (IR) Spectroscopy Available

HPLC, LC-MS, UPLC Data available from suppliers.

Synthesis and Experimental Protocols
Synthesis of 4,4',4"-Nitrilotribenzoic Acid

The synthesis of 4,4',4"-Nitrilotribenzoic acid can be achieved through the oxidation of a
triphenylmethane derivative.[1] While a detailed, step-by-step protocol is not readily available in
the public domain, the general synthetic approach involves the oxidation of the methyl groups
of 1,1',1"-nitrilotriphenylmethane to carboxylic acids. This transformation typically employs
strong oxidizing agents.

General Experimental Workflow for Synthesis
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Caption: General workflow for the synthesis of 4,4',4"-Nitrilotribenzoic acid.

Synthesis of a Cerium-Based Metal-Organic Framework
(Ce-MOF)

4,4' 4"-Nitrilotribenzoic acid is a key component in the solvothermal synthesis of MOFs. The
following protocol is a representative example for the synthesis of a Cerium-based MOF.

Materials:
» 4,4'4"-Nitrilotribenzoic acid (HsNTB)
o Cerium(lll) nitrate hexahydrate (Ce(NO3)3-6H20)

e N,N-Dimethylformamide (DMF)
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e Deionized water
o Ethanol
Procedure:

e In a glass vial, dissolve a specific molar ratio of 4,4',4"-Nitrilotribenzoic acid and
Cerium(lll) nitrate hexahydrate in a mixture of DMF and deionized water.

o Seal the vial and place it in a programmable oven.

» Heat the mixture to a temperature between 100-120°C for 12-24 hours.[2]
 After the reaction is complete, allow the oven to cool down to room temperature.
o Collect the resulting crystals by filtration.

e Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting
materials and solvent molecules from the pores.

e Dry the purified Ce-MOF crystals under vacuum.

Experimental Workflow for Ce-MOF Synthesis
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Caption: Solvothermal synthesis of a Cerium-based MOF using HsNTB.

Biological Activity and Signaling Pathways
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Cerium-based MOFs synthesized from 4,4',4"-Nitrilotribenzoic acid have demonstrated
notable biological activity, particularly as antifungal agents.[5] The proposed mechanism of
action involves the generation of Reactive Oxygen Species (ROS).

Antifungal Mechanism of Action

The antifungal activity of these Ce-MOFs is attributed to their peroxidase-like activity. The
cerium nodes within the MOF can cycle between Ce(lll) and Ce(lV) oxidation states. This redox
cycling facilitates the decomposition of hydrogen peroxide (H20:2), which is naturally present in
biological systems, into highly reactive hydroxyl radicals (*OH). These ROS can then induce
oxidative stress in fungal cells, leading to damage of cellular components and ultimately cell
death.[5]

Signaling Pathway for Antifungal Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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